molecular formula C33H37BrNO2P B8069679 MitoPBN

MitoPBN

Cat. No.: B8069679
M. Wt: 590.5 g/mol
InChI Key: JZMWLDMVLIVXEF-KWYZZNRTSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

MitoPBN, also known as 4-[4-[[(1,1-Dimethylethyl)-oxidoimino]methyl]phenoxy]butyl]triphenylphosphonium bromide, is a mitochondria-targeted antioxidant. It accumulates in the mitochondria following the generation of a mitochondrial membrane potential by succinate. This compound is particularly effective in inhibiting the activation of mitochondrial uncoupling proteins and trapping hydroxyl and carbon-centered radicals .

Scientific Research Applications

MitoPBN has a wide range of scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MitoPBN involves the conjugation of a spin trap derived from α-phenyl-N-tert-butylnitrone with a lipophilic triphenylphosphonium cation. This process typically includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is typically purified using chromatographic techniques and characterized by spectroscopic methods .

Chemical Reactions Analysis

Types of Reactions

MitoPBN undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include stabilized radicals and inhibited lipid peroxidation products .

Mechanism of Action

MitoPBN exerts its effects by targeting mitochondria and trapping reactive oxygen species. It inhibits the activation of mitochondrial uncoupling proteins by superoxide and traps hydroxyl and carbon-centered radicals. This prevents lipid peroxidation and oxidative damage within the mitochondria .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

MitoPBN is unique in its specific reactivity with carbon-centered radicals and its ability to inhibit mitochondrial uncoupling proteins without reacting with superoxide. This makes it particularly effective in preventing oxidative damage and lipid peroxidation .

Properties

IUPAC Name

N-tert-butyl-1-[4-(4-triphenylphosphaniumylbutoxy)phenyl]methanimine oxide;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H37NO2P.BrH/c1-33(2,3)34(35)27-28-21-23-29(24-22-28)36-25-13-14-26-37(30-15-7-4-8-16-30,31-17-9-5-10-18-31)32-19-11-6-12-20-32;/h4-12,15-24,27H,13-14,25-26H2,1-3H3;1H/q+1;/p-1/b34-27-;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZMWLDMVLIVXEF-KWYZZNRTSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[N+](=CC1=CC=C(C=C1)OCCCC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)[O-].[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)/[N+](=C/C1=CC=C(C=C1)OCCCC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)/[O-].[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H37BrNO2P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

590.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.